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molecular formula C13H12O4 B049030 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one CAS No. 15771-06-9

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No. B049030
M. Wt: 232.23 g/mol
InChI Key: ZGEXYNBHYVEWKT-UHFFFAOYSA-N
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Patent
US09024032B2

Procedure details

To a solution of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (93.4 g, 401 mmol) in 2.6 L of acetone was added 400 mL of Jone's reagent (2.45 M) at 0° C. The reaction was warmed to room temperature, and the mixture was stirred overnight. The solid was removed by filtration, and the filtrate was concentrated. The concentrated residue was poured into water. The resulting white solid was collected and washed with water and dried to obtain 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. 1H NMR δ (400 MHz, d6-DMSO): 8.34 (s, 1H), 7.42-7.33 (m, 5H), 6.91(s, 1H), 4.95 (s, 2H).
Quantity
93.4 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10](=[O:17])[CH:11]=[C:12]([CH2:15][OH:16])[O:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)=[O:20]>>[CH2:1]([O:8][C:9]1[C:10](=[O:17])[CH:11]=[C:12]([C:15]([OH:20])=[O:16])[O:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
93.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(C=C(OC1)CO)=O
Name
reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.6 L
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
The concentrated residue was poured into water
CUSTOM
Type
CUSTOM
Details
The resulting white solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(C=C(OC1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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